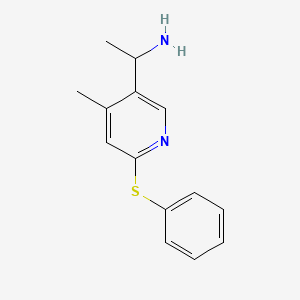1-(4-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine
CAS No.:
Cat. No.: VC17438902
Molecular Formula: C14H16N2S
Molecular Weight: 244.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H16N2S |
|---|---|
| Molecular Weight | 244.36 g/mol |
| IUPAC Name | 1-(4-methyl-6-phenylsulfanylpyridin-3-yl)ethanamine |
| Standard InChI | InChI=1S/C14H16N2S/c1-10-8-14(16-9-13(10)11(2)15)17-12-6-4-3-5-7-12/h3-9,11H,15H2,1-2H3 |
| Standard InChI Key | KLJUYZCCBSZIDB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC=C1C(C)N)SC2=CC=CC=C2 |
Introduction
Chemical Structure and Nomenclature
Structural Features
1-(4-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine consists of a pyridine ring substituted at three positions:
-
A methyl group at position 4,
-
A phenylthio group (-SPh) at position 6,
-
An ethanamine moiety (-CH2CH2NH2) at position 3.
The phenylthio group introduces sulfur-based electronic effects, while the ethanamine side chain contributes basicity and hydrogen-bonding capacity. The methyl group enhances lipophilicity, influencing solubility and metabolic stability .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C14H16N2S |
| Molecular Weight | 244.36 g/mol |
| IUPAC Name | 1-(4-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine |
| SMILES | CC1=CC(=S(C2=CC=CC=C2)C=N1)CCN |
| Topological Polar Surface Area | 52.3 Ų (estimated) |
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis of 1-(4-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine can be approached through sequential functionalization of a pyridine precursor:
-
Core Pyridine Formation: A Hantzsch-type synthesis or cross-coupling reaction could generate the trisubstituted pyridine backbone.
-
Sulfur Incorporation: Thiolation at position 6 via nucleophilic aromatic substitution (NAS) using phenylthiol under basic conditions .
-
Amine Introduction: Reductive amination or Gabriel synthesis to install the ethanamine chain at position 3 .
Reported Synthetic Routes
While no direct synthesis is documented, analogous methods from patent WO2021074138A1 describe pyrimidine- and pyridine-based amine syntheses. For example:
-
A halogenated pyridine intermediate undergoes SNAr with phenylthiolate.
-
Subsequent Buchwald-Hartwig amination introduces the ethanamine group .
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Pyridine core formation | Cyclocondensation of diketones and ammonia |
| 2 | Thiolation at C6 | PhSH, K2CO3, DMF, 100°C |
| 3 | Amination at C3 | Ethylene oxide, NH3, Pd catalysis |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
1H NMR (predicted):
-
δ 2.45 (s, 3H, CH3),
-
δ 3.10 (t, 2H, CH2NH2),
-
δ 3.45 (t, 2H, CH2-pyridine),
-
δ 7.30–7.60 (m, 5H, aromatic H).
-
-
13C NMR: Key signals at δ 21.5 (CH3), 45.2 (CH2NH2), and 125–145 ppm (aromatic carbons) .
Mass Spectrometry
The molecular ion peak [M+H]+ is expected at m/z 245.1, with fragmentation patterns dominated by loss of the ethanamine side chain (-60 Da) and phenylthio group (-109 Da) .
Pharmacological and Industrial Applications
Material Science Applications
The sulfur atom enables coordination to metal surfaces, suggesting utility in:
Future Research Directions
-
Pharmacokinetic Studies: Assess oral bioavailability and blood-brain barrier penetration.
-
Structure-Activity Relationships: Modify the phenylthio group to optimize target binding.
-
Process Optimization: Develop scalable routes using continuous-flow chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume